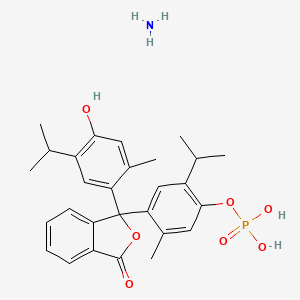
Thymolphthalein monophosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymolphthalein monophosphate ammonium salt is a chemical compound widely used as a substrate in enzymatic assays, particularly for the determination of alkaline and acid phosphatase activities. This compound is known for its stability and specificity, making it a valuable tool in clinical chemistry and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thymolphthalein monophosphate ammonium salt typically involves the phosphorylation of thymolphthalein. The reaction is carried out under controlled conditions to ensure the formation of the monophosphate ester. The ammonium salt is then formed by neutralizing the reaction mixture with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thymolphthalein monophosphate ammonium salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. These reactions result in the release of thymolphthalein, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Phosphatase enzymes (alkaline and acid phosphatases), buffers (diethanolamine for alkaline phosphatase, citrate buffer for acid phosphatase)
Conditions: pH 10.1 for alkaline phosphatase activity, pH 5.9 for acid phosphatase activityMajor Products
The major product formed from the hydrolysis of this compound is thymolphthalein, which produces a color change that can be measured spectrophotometrically .
Applications De Recherche Scientifique
Thymolphthalein monophosphate ammonium salt is extensively used in scientific research for the following applications:
Clinical Chemistry: As a substrate for measuring alkaline and acid phosphatase activities in serum, aiding in the diagnosis of various diseases.
Biochemical Research: Used in enzyme kinetics studies to understand the catalytic mechanisms of phosphatases.
Medical Research: Helps in the investigation of phosphatase-related disorders and the development of phosphatase inhibitors.
Industrial Applications: Employed in quality control assays for enzyme preparations and diagnostic kits.
Mécanisme D'action
The mechanism of action of thymolphthalein monophosphate ammonium salt involves its hydrolysis by phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate group, releasing thymolphthalein. This reaction is highly specific and occurs under optimal pH conditions for the respective phosphatase enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Thymolphthalein Monophosphate: Shares similar properties but is less stable compared to the ammonium salt.
Phenolphthalein Monophosphate: Another substrate used for phosphatase assays but with different colorimetric properties.
Uniqueness
Thymolphthalein monophosphate ammonium salt is unique due to its enhanced stability and specificity for both alkaline and acid phosphatase enzymes. This makes it a preferred choice in various enzymatic assays .
Propriétés
Formule moléculaire |
C28H34NO7P |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
azane;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C28H31O7P.H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h7-16,29H,1-6H3,(H2,31,32,33);1H3 |
Clé InChI |
NUKXNYMWDWJFAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)




![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)

